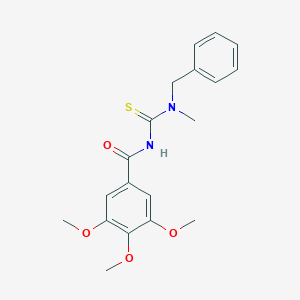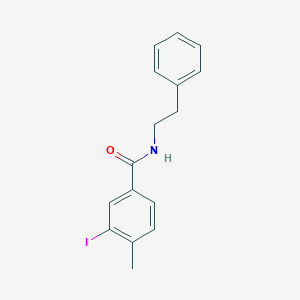
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea is a complex organic compound with a molecular formula of C19H22N2O4S This compound is characterized by the presence of a benzyl group, a methyl group, and a carbamothioyl group attached to a 3,4,5-trimethoxybenzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-benzyl-N-methylthiourea under controlled conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. The compound’s carbamothioyl group plays a crucial role in its binding affinity and specificity. Additionally, the trimethoxybenzamide core can interact with cellular pathways, modulating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[benzyl(methyl)carbamothioyl]-2-methoxybenzamide
- N-[benzyl(methyl)carbamothioyl]-4-methylbenzamide
- N-[benzyl(methyl)carbamothioyl]-3-bromo-4-methoxybenzamide
Uniqueness
N-benzyl-N-methyl-N'-(3,4,5-trimethoxybenzoyl)thiourea is unique due to the presence of three methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research.
Propiedades
Fórmula molecular |
C19H22N2O4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[benzyl(methyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-21(12-13-8-6-5-7-9-13)19(26)20-18(22)14-10-15(23-2)17(25-4)16(11-14)24-3/h5-11H,12H2,1-4H3,(H,20,22,26) |
Clave InChI |
KCFDMDUTXRPIFX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320307.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B320309.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320310.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320312.png)

![N-cyclohexyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B320314.png)
![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B320317.png)
![N-[(2-bromo-4-ethylphenoxy)acetyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B320318.png)
![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbothioyl}-2-chlorobenzamide](/img/structure/B320321.png)
